

Application Notes and Protocols for (S,R)-CFT8634 in Mouse Xenograft Models

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Compound of Interest

Compound Name: (S,R)-CFT8634

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of **(S,R)-CFT8634**, an orally bioavailable degrader of Bromodomain-containing protein 9 (BRD9), in preclinical mouse xenograft models. This document is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of CFT8634.

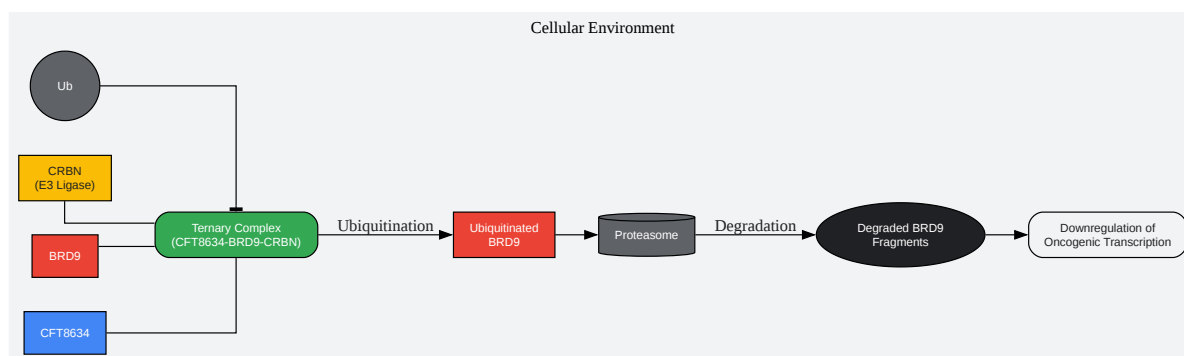
Introduction

(S,R)-CFT8634 is a potent and selective heterobifunctional protein degrader that targets BRD9 for ubiquitination and subsequent proteasomal degradation.^{[1][2][3][4]} It achieves this by recruiting the Cereblon (CRBN) E3 ubiquitin ligase.^{[1][2][4]} BRD9 is a critical component of the non-canonical SWI/SNF (BAF) chromatin remodeling complex and has been identified as a synthetic lethal dependency in cancers with perturbations of the SMARCB1 subunit, such as synovial sarcoma and various SMARCB1-null tumors.^{[5][6][7][8][9]} Preclinical studies have demonstrated that oral administration of CFT8634 leads to dose-dependent degradation of BRD9 and significant tumor growth inhibition in mouse xenograft models.^[9]

Mechanism of Action

CFT8634 functions as a molecular glue, bringing together the target protein BRD9 and the E3 ubiquitin ligase component, Cereblon (CRBN). This proximity facilitates the transfer of ubiquitin molecules to BRD9, marking it for recognition and degradation by the proteasome. The

degradation of BRD9 disrupts the function of the ncBAF complex, leading to the downregulation of oncogenic transcriptional programs and subsequent inhibition of tumor cell proliferation and survival.[5][6][10]



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Caption: Mechanism of action of CFT8634.

Data Presentation

The following tables summarize the reported dosages and anti-tumor efficacy of **(S,R)-CFT8634** in various mouse xenograft models.

Table 1: **(S,R)-CFT8634** Dosage in Synovial Sarcoma Patient-Derived Xenograft (PDX) Models

Dose Level (mg/kg)	Administration Route	Dosing Frequency	Observed Effect
1	Oral (PO)	Once Daily (QD)	Dose-dependent anti-tumor activity
3	Oral (PO)	Once Daily (QD)	Dose-dependent anti-tumor activity
10	Oral (PO)	Once Daily (QD)	Dose-dependent anti-tumor activity
30	Oral (PO)	Once Daily (QD)	Dose-dependent anti-tumor activity
50	Oral (PO)	Once Daily (QD)	Significant tumor growth inhibition

Table 2: **(S,R)-CFT8634** Dosage in Multiple Myeloma Cell Line-Derived Xenograft (CDX) Models

Cell Line	Dose Level (mg/kg)	Administration Route	Dosing Frequency	Duration	Observed Effect
NCI-H929	3	Oral (PO)	Once Daily (QD)	21 days	Tumor growth inhibition
NCI-H929	10	Oral (PO)	Once Daily (QD)	21 days	Significant tumor growth inhibition
RPMI-8226	10	Oral (PO)	Once Daily (QD)	21 days	Tumor growth inhibition
RPMI-8226	15	Oral (PO)	Once Daily (QD)	21 days	Significant tumor growth inhibition
MM.1S	30	Oral (PO)	Once Daily (QD)	21 days	Significant tumor growth inhibition

Experimental Protocols

The following are detailed protocols for key experiments involving **(S,R)-CFT8634** in mouse xenograft models.

Protocol 1: Preparation of (S,R)-CFT8634 for Oral Administration

Materials:

- **(S,R)-CFT8634** powder
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

- Prepare a stock solution of **(S,R)-CFT8634** in DMSO.
- On the day of dosing, prepare the vehicle solution consisting of 40% PEG300, 5% Tween-80, and 45% Saline.
- Add the required volume of the **(S,R)-CFT8634** stock solution to the vehicle to achieve the final desired concentration. The final concentration of DMSO should be 10%.[\[1\]](#)
- Vortex the solution thoroughly to ensure it is homogenous. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[\[1\]](#)

- Prepare the formulation fresh each day of dosing.[\[1\]](#)

Protocol 2: Establishment of Subcutaneous Xenograft Models

Materials:

- Cancer cell line of interest (e.g., synovial sarcoma or multiple myeloma cells)
- Appropriate cell culture medium
- Phosphate-buffered saline (PBS)
- Matrigel (optional, but recommended for some cell lines)
- Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
- Syringes and needles (27-30 gauge)
- Hemocytometer or automated cell counter
- Trypan blue solution

Procedure:

- Culture cancer cells in their recommended medium until they reach 70-80% confluency.
- Harvest the cells by trypsinization and wash them with PBS.
- Perform a cell count using a hemocytometer or an automated cell counter and assess viability using the trypan blue exclusion method. Cell viability should be >90%.
- Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 5×10^6 to 10×10^6 cells per 100-200 μL).
- Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.
- Monitor the mice regularly for tumor formation.

Protocol 3: (S,R)-CFT8634 Administration and Tumor Monitoring

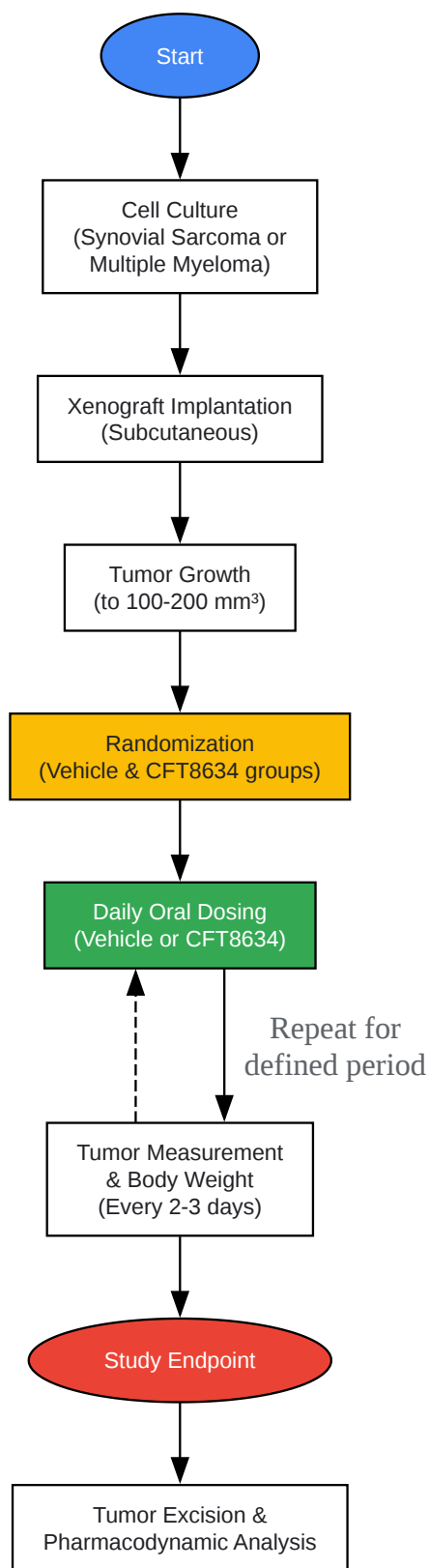
Materials:

- Mice with established tumors (typically 100-200 mm³)
- Prepared **(S,R)-CFT8634** formulation
- Oral gavage needles (20-22 gauge, ball-tipped)
- Digital calipers
- Animal balance

Procedure:

- Randomize mice into treatment and vehicle control groups once tumors reach the desired size.
- Record the initial tumor volume and body weight of each mouse.
- Administer **(S,R)-CFT8634** or vehicle control solution orally via gavage once daily. The volume administered is typically based on the mouse's body weight (e.g., 10 mL/kg).
- Measure tumor dimensions (length and width) with digital calipers every 2-3 days.[\[11\]](#)[\[12\]](#)[\[13\]](#)
[\[14\]](#)
- Calculate tumor volume using the modified ellipsoid formula: Tumor Volume (mm³) = (Length x Width²) / 2.[\[12\]](#)[\[13\]](#)
- Monitor the body weight and overall health of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

Experimental Workflow Diagram



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